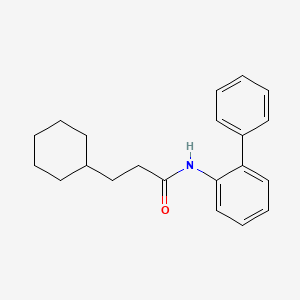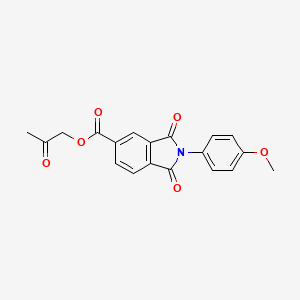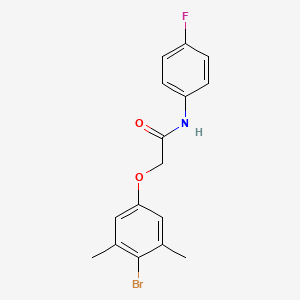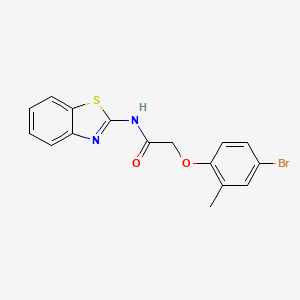
N-(biphenyl-2-yl)-3-cyclohexylpropanamide
Vue d'ensemble
Description
N-(biphenyl-2-yl)-3-cyclohexylpropanamide is an organic compound that features a biphenyl group attached to a cyclohexylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-3-cyclohexylpropanamide typically involves the coupling of biphenyl derivatives with cyclohexylpropanamide precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a biphenyl boronic acid reacts with a cyclohexylpropanamide halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Ullmann reaction, which couples aryl halides in the presence of copper catalysts . This method is favored for its cost-effectiveness and ability to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(biphenyl-2-yl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated biphenyl compounds.
Applications De Recherche Scientifique
N-(biphenyl-2-yl)-3-cyclohexylpropanamide has several scientific research applications:
Mécanisme D'action
The mechanism by which N-(biphenyl-2-yl)-3-cyclohexylpropanamide exerts its effects involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit cyclin-dependent kinase 4 (Cdk4), leading to cell cycle arrest at the G2/M phase . This inhibition disrupts the normal progression of the cell cycle, ultimately inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(biphenyl-2-yl) tryptoline (BPT): A potent inhibitor of cancer cell growth, similar in structure but with a tryptoline moiety instead of a cyclohexylpropanamide.
Biphenyl derivatives: Various biphenyl compounds with different functional groups, used in medicinal chemistry and materials science.
Uniqueness
N-(biphenyl-2-yl)-3-cyclohexylpropanamide is unique due to its specific combination of a biphenyl group and a cyclohexylpropanamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit Cdk4 and induce apoptosis sets it apart from other biphenyl derivatives .
Propriétés
IUPAC Name |
3-cyclohexyl-N-(2-phenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c23-21(16-15-17-9-3-1-4-10-17)22-20-14-8-7-13-19(20)18-11-5-2-6-12-18/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNBLMMKFQELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B3661790.png)
![3-({[(2-Chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)-4-methoxybenzoic acid](/img/structure/B3661792.png)
![3-[({[5-(2,5-dichlorophenyl)-2-furoyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid](/img/structure/B3661794.png)



![5-{3-chloro-5-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3661813.png)
![3-benzyl-5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3661825.png)
![5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B3661835.png)
![4-({[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B3661852.png)
![2-chloro-4-({[(2-chloro-5-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3661871.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3661879.png)
![2-chloro-5-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3661889.png)
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B3661890.png)
